D-Panthenol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

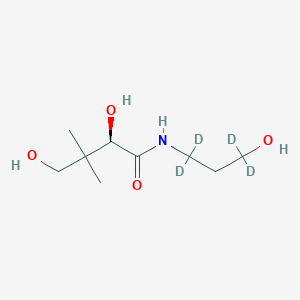

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i4D2,5D2 |

InChI Key |

SNPLKNRPJHDVJA-LCCDPTQESA-N |

Isomeric SMILES |

[2H]C([2H])(CC([2H])([2H])O)NC(=O)[C@@H](C(C)(C)CO)O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of D-Panthenol-d4

This technical guide provides a comprehensive overview of the chemical properties and stability of D-Panthenol-d4, a deuterated form of D-Panthenol. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work, often as an internal standard in analytical assays.

Core Chemical Properties

This compound, the deuterated analog of D-Panthenol (Provitamin B5), shares a very similar chemical profile with its non-deuterated counterpart. The primary distinction lies in the substitution of four hydrogen atoms with deuterium on the propanol side chain, leading to a higher molecular weight. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.

Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide | [1] |

| Molecular Formula | C₉H₁₅D₄NO₄ | [1] |

| Molecular Weight | 209.28 g/mol | [1] |

| Appearance | Colorless to slightly yellowish, viscous, hygroscopic liquid | [2][3][4] |

| Melting Point | < 25 °C | [2][5] |

| Boiling Point | 235.6 °C | [2] |

| Density | ~1.2 g/cm³ | [2][5] |

| Solubility | Freely soluble in water, alcohol, methanol, and propylene glycol. Slightly soluble in ether and glycerin. Insoluble in fats and oils. | [4][5] |

| logP (Octanol-Water Partition Coefficient) | -1.06 at 22°C | [2] |

| pKa | 11.65 at 22 °C | [2] |

Stability Profile

The stability of this compound is comparable to that of D-Panthenol. It is relatively stable under normal storage and handling conditions but is susceptible to degradation under certain environmental stressors, particularly pH and temperature.

| Condition | Stability Profile | Key Considerations |

| pH | Stable in neutral or slightly acidic aqueous solutions (pH 4-6).[3] Less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[3] | The amide linkage is prone to hydrolysis outside the optimal pH range, breaking down into D-pantolactone and 3-aminopropanol. |

| Temperature | The substance is stable under normal storage conditions.[2] However, exposure to heat exceeding 70-75°C may cause racemization.[3] Long-term storage at low temperatures may lead to crystallization, which can be reversed by heating to 65°C.[3] | Racemization results in the formation of DL-Panthenol, reducing the concentration of the biologically active D-isomer. |

| Oxidation | Incompatible with strong oxidizing agents.[2] | Contact with strong oxidizers can lead to degradation. |

| Light | Generally stable, but protection from direct sunlight is recommended for long-term storage. | While not explicitly detailed as a primary degradation pathway, standard practice for complex organic molecules includes protection from UV radiation. |

Metabolic Pathway and Biological Significance

D-Panthenol is the biologically stable alcohol form of Pantothenic Acid (Vitamin B5).[3][4] Upon topical application or internal absorption, D-Panthenol is readily converted into D-Pantothenic Acid.[3][6] This acid is a crucial component in the biosynthesis of Coenzyme A (CoA), a vital cofactor for a wide array of enzymatic reactions essential for cellular metabolism, including the Krebs cycle.[4][7] The L-form of Panthenol does not possess vitamin activity.[3]

Experimental Protocols

The primary industrial synthesis route involves the condensation of D-pantolactone with 3-aminopropanol.[8][9][10] A solvent-free method has been developed to produce high-purity D-Panthenol.[11]

Objective: To synthesize D-Panthenol via the direct condensation of D-pantolactone and 3-aminopropanol.

Materials:

-

D-(-)-pantolactone

-

3-amino-1-propanol

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Purified D-(-)-pantolactone and 3-amino-1-propanol are added to a reaction vessel. A typical molar ratio would be near stoichiometric, with a slight excess of the amine sometimes used.

-

The reaction is conducted under solvent-free conditions to simplify purification and avoid residual solvents in the final product.[11]

-

The reaction mixture is heated to a temperature between 50°C and 70°C with continuous stirring.[11]

-

The reaction progress is monitored until completion (e.g., by chromatographic analysis).

-

Upon completion, the resulting viscous liquid is D-Panthenol. The overall yield for this method is typically over 80%.[11]

The synthesis of this compound would follow an analogous procedure, utilizing deuterated 3-amino-1-propanol as a starting material.

Several HPLC methods have been developed for the quantification of D-Panthenol in cosmetic and pharmaceutical formulations.[12][13][14]

Objective: To determine the concentration of D-Panthenol in a sample using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 column (e.g., 250x4.6 mm, 5 µm)[12]

-

Mobile Phase: Methanol and 20 mM potassium phosphate dibasic (pH 6) in a 10:90 volume ratio.[12]

-

D-Panthenol standard

-

Sample for analysis

Procedure:

-

Standard Preparation: Prepare a stock solution of D-Panthenol standard (e.g., 1 mg/mL in alcohol) and create a series of working standards by dilution to generate a calibration curve.[12]

-

Sample Preparation: Dilute the sample containing D-Panthenol appropriately with water. For a finished product, a dilution of 250 times may be necessary.[12]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify the D-Panthenol peak by its retention time compared to the standard. Calculate the concentration in the sample by comparing the peak area to the calibration curve generated from the standards.

Conclusion

This compound is a critical tool for researchers, offering the same chemical and biological properties as D-Panthenol but with the added benefit of isotopic labeling for precise quantification. Its stability is well-characterized, being optimal in slightly acidic to neutral pH environments and susceptible to heat-induced racemization and hydrolysis in strong acid or base. Understanding these properties is essential for its proper handling, storage, and application in experimental and developmental settings. The provided protocols for synthesis and analysis offer a foundational methodology for working with this important compound.

References

- 1. This compound | C9H19NO4 | CID 154731314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. redox.com [redox.com]

- 3. researchgate.net [researchgate.net]

- 4. D-PANTHENOL - Ataman Kimya [atamanchemicals.com]

- 5. Dexpanthenol | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-panthenol | C9H19NO4 | CID 4678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Laboratory analysis of D-panthenol (CAS: 81-13-0) on cosmetic products - Analytice [analytice.com]

- 8. From Molecule to Market: The Industrial Production Process of D-Panthenol [chemanalyst.com]

- 9. researchgate.net [researchgate.net]

- 10. Uses and Preparation of D-panthenol_Chemicalbook [chemicalbook.com]

- 11. CN101851171A - Preparation method of D-panthenol - Google Patents [patents.google.com]

- 12. veterinarypharmacon.com [veterinarypharmacon.com]

- 13. [Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

D-Panthenol-d4 in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Panthenol-d4 in scientific research. This compound is the deuterated form of D-Panthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5). The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound a valuable tool in bioanalytical and metabolic research.

Core Applications in Research

The primary use of this compound in a research setting is as an internal standard for quantitative analysis by mass spectrometry. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, but they are distinguishable by their higher mass.

The key applications of this compound include:

-

Pharmacokinetic (PK) Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of D-Panthenol in biological matrices like plasma, urine, and tissue samples.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of D-Panthenol.

-

Metabolic Studies: Tracing the metabolic fate of D-Panthenol as it is converted into pantothenic acid and incorporated into Coenzyme A.[1]

-

Analytical Method Validation: Ensuring the accuracy, precision, and robustness of bioanalytical methods for the quantification of D-Panthenol.

Physicochemical Properties

A summary of the key physicochemical properties of D-Panthenol and its deuterated analog is presented below.

| Property | D-Panthenol | This compound |

| Chemical Formula | C₉H₁₉NO₄ | C₉H₁₅D₄NO₄ |

| Molecular Weight | ~205.25 g/mol | ~209.28 g/mol |

| Biological Activity | Provitamin of B5 | Same as D-Panthenol |

| Primary Use in Research | Analyte | Internal Standard |

Experimental Protocols

Representative Protocol: Quantification of D-Panthenol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for a pharmacokinetic study of a topical D-Panthenol formulation.

1. Reagents and Materials:

-

D-Panthenol (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of D-Panthenol and this compound in methanol.

-

Serially dilute the D-Panthenol stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Detection mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

D-Panthenol: e.g., m/z 206.1 → 134.1

-

This compound: e.g., m/z 210.1 → 138.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both D-Panthenol and this compound.

-

Calculate the peak area ratio (D-Panthenol / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of D-Panthenol in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Caption: Metabolic pathway of D-Panthenol to Coenzyme A.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, cosmetology, and analytical chemistry. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of D-Panthenol in complex biological matrices, which is fundamental for robust pharmacokinetic and bioequivalence studies. Furthermore, its application as a tracer allows for the elucidation of the metabolic pathways of D-Panthenol, providing valuable insights into its biological functions. The methodologies and pathways described in this guide highlight the critical role of this compound in advancing our understanding of this important provitamin.

References

D-Panthenol-d4 vs. Non-Deuterated D-Panthenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of D-Panthenol-d4 and its non-deuterated counterpart, D-Panthenol. While direct comparative studies on the deuterated form are limited, this document extrapolates the expected impact of deuterium substitution on the compound's stability and pharmacokinetic profile based on established principles of the kinetic isotope effect. This guide also details the known mechanism of action of D-Panthenol, its synthesis, and provides adaptable experimental protocols for comparative analysis. The information presented is intended to support research, development, and application of both deuterated and non-deuterated D-Panthenol in pharmaceutical and cosmetic formulations.

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established active ingredient in a multitude of pharmaceutical and cosmetic products, valued for its moisturizing, healing, and anti-inflammatory properties.[1][2][3] The biological activity of panthenol is attributed to the D-enantiomer, which is readily oxidized in the body to pantothenic acid, a vital precursor to Coenzyme A (CoA).[1][4][5] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis of fatty acids, steroids, and the metabolism of proteins, fats, and carbohydrates.[4]

The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), has emerged as a valuable tool in drug development to modulate the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients.[6] This guide explores the potential differences between this compound and non-deuterated D-Panthenol, providing a theoretical framework and practical methodologies for their comparative evaluation.

Chemical and Physical Properties

The primary physical difference between this compound and non-deuterated D-Panthenol is their molecular weight, owing to the presence of four deuterium atoms in the deuterated version. Other physicochemical properties are expected to be very similar.

| Property | D-Panthenol | This compound |

| Chemical Name | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-hydroxypropyl)butanamide | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide |

| CAS Number | 81-13-0 | 2673270-00-1 |

| Molecular Formula | C₉H₁₉NO₄ | C₉H₁₅D₄NO₄ |

| Molecular Weight | 205.25 g/mol | 209.28 g/mol |

| Appearance | Colorless, viscous liquid | Not specified, expected to be a colorless, viscous liquid |

| Solubility | Soluble in water, ethanol, methanol, and propylene glycol. Insoluble in fats and oils. | Not specified, expected to be soluble in water, ethanol, methanol, and propylene glycol. |

Mechanism of Action and Metabolic Pathway

Upon topical application or ingestion, D-Panthenol is absorbed and enzymatically oxidized to D-pantothenic acid.[1] This conversion is the primary step for its biological activity. D-pantothenic acid is then utilized in the multi-step enzymatic synthesis of Coenzyme A.

Coenzyme A Biosynthesis Pathway

The conversion of D-pantothenic acid to Coenzyme A is a critical metabolic pathway. A simplified representation of this pathway is illustrated below.

Caption: Biosynthesis pathway of Coenzyme A from D-Panthenol.

Comparative Analysis: this compound vs. Non-Deuterated D-Panthenol

The Kinetic Isotope Effect and its Implications

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[7]

Expected Impact on Stability

Deuteration at positions susceptible to chemical or enzymatic degradation can enhance the metabolic stability of a molecule. In the case of D-Panthenol, deuteration on the propanolamine sidechain could potentially slow down enzymatic oxidation to pantothenic acid.

| Parameter | Non-Deuterated D-Panthenol | This compound (Inferred) | Rationale |

| Metabolic Stability | Susceptible to enzymatic oxidation to pantothenic acid. | Potentially more resistant to enzymatic oxidation. | The stronger C-D bond may slow the rate of enzymatic C-H bond cleavage, leading to a slower conversion to pantothenic acid. |

| Chemical Stability | Generally stable, but can be susceptible to hydrolysis under strong acidic or alkaline conditions. | Expected to have similar or slightly enhanced stability. | Deuterium substitution may have a minor secondary kinetic isotope effect on the hydrolysis of the amide bond. |

Expected Impact on Pharmacokinetics

A slower rate of metabolism due to the kinetic isotope effect can lead to significant alterations in the pharmacokinetic profile of a drug, often resulting in a longer half-life and increased systemic exposure.

| Pharmacokinetic Parameter | Non-Deuterated D-Panthenol | This compound (Inferred) | Rationale |

| Metabolism | Rapidly oxidized to pantothenic acid. | Slower rate of oxidation to pantothenic acid. | Kinetic isotope effect at the site of enzymatic oxidation. |

| Half-life (t½) | Relatively short due to rapid metabolism. | Potentially longer half-life. | A slower rate of metabolism would lead to a slower clearance from the body. |

| Area Under the Curve (AUC) | Standard exposure. | Potentially higher AUC. | Increased systemic exposure due to reduced metabolic clearance. |

| Maximum Concentration (Cmax) | Standard peak concentration. | May be similar or slightly lower, with a delayed Tmax. | Slower absorption and metabolism could lead to a broader peak. |

Disclaimer: The comparative data presented in the tables above are inferred based on the principles of the kinetic isotope effect and have not been confirmed by direct experimental studies comparing this compound and non-deuterated D-Panthenol.

Experimental Protocols

The following protocols are provided as detailed methodologies that can be adapted for the comparative analysis of this compound and non-deuterated D-Panthenol.

Synthesis of D-Panthenol

The industrial synthesis of D-Panthenol is primarily achieved through the condensation of D-pantolactone with 3-aminopropanol.[1][8][9]

Materials:

-

D-pantolactone

-

3-aminopropanol

-

Solvent (e.g., methanol, ethanol)

-

Continuous flow reactor or batch reactor

Procedure:

-

Dissolve D-pantolactone in a suitable solvent.

-

In a separate vessel, dissolve 3-aminopropanol in the same solvent.

-

Introduce the two solutions into a reactor. The reaction can be carried out in a continuous flow system or a batch reactor under controlled temperature and pH.[8]

-

The reaction mixture is typically heated to facilitate the condensation reaction.

-

After the reaction is complete, the solvent is removed under vacuum.

-

The resulting crude D-Panthenol can be purified by distillation or other chromatographic techniques to achieve high purity.

Note on this compound Synthesis: The synthesis of this compound would follow a similar procedure, utilizing deuterated 3-aminopropanol (3-amino-1,1,2,2-d4-propan-1-ol) as a starting material.

Stability-Indicating HPLC Method

This protocol describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of D-Panthenol, which can be used to assess its stability under various stress conditions.[10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, pH adjusted to 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.[11]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of D-Panthenol (or this compound) of known concentration in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing D-Panthenol in the mobile phase to achieve a concentration within the calibration range.

-

Forced Degradation Studies (for stability-indicating method validation):

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 80°C for 2 hours.

-

Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 80°C for 30 minutes.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

-

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of D-Panthenol in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Caption: Experimental workflow for the stability-indicating HPLC analysis of D-Panthenol.

Conclusion

While this compound is primarily utilized as an internal standard in analytical methods, the principles of the kinetic isotope effect suggest that it may possess enhanced metabolic stability and a modified pharmacokinetic profile compared to non-deuterated D-Panthenol. These potential advantages, including a longer half-life and increased systemic exposure, warrant further investigation for potential therapeutic benefits in pharmaceutical and cosmetic applications. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. Further research is essential to empirically validate the theoretical advantages of deuterated D-Panthenol and to fully elucidate its potential in drug development and formulation science.

References

- 1. Uses and Preparation of D-panthenol_Chemicalbook [chemicalbook.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Approach for the Approximation of Vitamin D3 Pharmacokinetics from In Vivo Absorption Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. From Molecule to Market: The Industrial Production Process of D-Panthenol [chemanalyst.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jparonline.com [jparonline.com]

An In-depth Technical Guide to the Synthesis and Purification of D-Panthenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Panthenol-d4, a deuterated form of D-Panthenol (Provitamin B5). This isotopically labeled compound is a valuable tool in pharmaceutical and metabolic research, aiding in the elucidation of metabolic pathways and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and analytical characterization methods.

Introduction

D-Panthenol is the biologically active alcohol analog of pantothenic acid (Vitamin B5). It is widely used in pharmaceutical and cosmetic applications for its moisturizing and wound-healing properties. The deuterated analog, this compound, in which four hydrogen atoms are replaced by deuterium, serves as an internal standard in quantitative bioanalytical assays and as a tracer in metabolic studies. The deuterium labeling provides a distinct mass spectrometric signature, allowing for its differentiation from the endogenous, non-labeled compound. The IUPAC name for this compound is (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of D-Panthenol, which involves the condensation of D-pantolactone with 3-amino-1-propanol.[1][2] To obtain the deuterated final product, a deuterated precursor, 3-amino-1-propanol-1,1,3,3-d4, is required.

Proposed Synthesis of 3-amino-1-propanol-1,1,3,3-d4

One potential approach involves the selective deuteration of 3-amino-1-propanol at the C-1 and C-3 positions. This could be achieved through a multi-step process involving protection of the amino and hydroxyl groups, followed by oxidation, deuteration, and reduction steps. A more direct method could involve catalytic H/D exchange using a suitable catalyst and a deuterium source like D2O under optimized conditions. For the purpose of this guide, we will assume the availability of 3-amino-1-propanol-1,1,3,3-d4 as a starting material, which can be custom synthesized.

Synthesis of this compound from D-Pantolactone and 3-amino-1-propanol-1,1,3,3-d4

The core of the synthesis is the aminolysis of the D-pantolactone ring with the deuterated aminopropanol.

Reaction:

D-pantolactone + 3-amino-1-propanol-1,1,3,3-d4 → this compound

This reaction is typically carried out at an elevated temperature, and can be performed with or without a solvent.[5]

Logical Relationship of Synthesis:

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

D-pantolactone (≥98% purity)

-

3-amino-1-propanol-1,1,3,3-d4 (isotopic purity ≥98%)

-

Methanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve D-pantolactone (1 molar equivalent) in a minimal amount of anhydrous methanol.

-

Add 3-amino-1-propanol-1,1,3,3-d4 (1.05 molar equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the D-pantolactone is consumed (typically 4-6 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous oil.

Purification of this compound

The crude product will contain unreacted 3-amino-1-propanol-1,1,3,3-d4 and potentially some side products. Purification is crucial to achieve the high chemical and isotopic purity required for research applications.[6]

Purification Method: Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle

-

Cold trap

Procedure:

-

Transfer the crude this compound oil to the distillation flask of the short-path distillation apparatus.

-

Gradually apply vacuum and slowly heat the flask.

-

Collect the fraction distilling at the appropriate temperature and pressure for D-Panthenol (literature values for non-deuterated D-Panthenol can be used as a starting point, typically around 118-120 °C at 0.02 mmHg).

-

The purified this compound will be collected as a colorless, viscous liquid.

Alternative Purification Method: Column Chromatography

For smaller scale preparations or to achieve very high purity, column chromatography can be employed.

Materials:

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of methanol in dichloromethane)

-

Chromatography column

-

Fraction collector

Procedure:

-

Dissolve the crude this compound in a minimum amount of the starting eluent.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with a suitable solvent gradient.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow Diagram:

Caption: Experimental workflow for this compound.

Data Presentation

Quantitative data for the synthesis and purification of this compound should be meticulously recorded.

| Parameter | Expected Value/Range |

| Synthesis | |

| Molar Ratio (Amine:Lactone) | 1.05 : 1 |

| Reaction Temperature | 65 - 70 °C |

| Reaction Time | 4 - 6 hours |

| Yield (Crude) | >95% |

| Purification | |

| Distillation Temperature | ~118-120 °C at 0.02 mmHg |

| Yield (Purified) | 80 - 90% |

| Analysis | |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Purity (MS) | ≥98% |

| Molecular Weight (d0) | 205.25 g/mol |

| Molecular Weight (d4) | 209.28 g/mol |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the isotopic purity of this compound.[7]

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the C-1 and C-3 positions of the 3-hydroxypropyl moiety will be absent or significantly reduced in intensity compared to the spectrum of non-labeled D-Panthenol. The remaining proton signals of the pantoyl moiety should be consistent with the known spectrum of D-Panthenol.

-

²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the C-1 and C-3 positions, confirming the location of the isotopic labels.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. The signals for the deuterated carbons (C-1 and C-3 of the propanolamine moiety) will appear as multiplets due to C-D coupling, and their intensity will be lower compared to the non-deuterated carbons.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of this compound.

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]⁺ will be observed. For this compound, this will be at m/z 210.1, which is 4 mass units higher than that of the unlabeled D-Panthenol (m/z 206.1).

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition and provide a highly accurate mass measurement, further validating the identity of the synthesized compound.

-

Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species can be used to calculate the isotopic purity of the sample.[8]

This comprehensive guide provides a framework for the synthesis, purification, and characterization of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols based on the specific equipment and reagents available.

References

- 1. Uses and Preparation of D-panthenol_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. CN112047851A - Preparation method of D-panthenol - Google Patents [patents.google.com]

- 6. moravek.com [moravek.com]

- 7. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: D-Panthenol-d4 Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of D-Panthenol-d4, a deuterated analog of D-Panthenol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction to this compound

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established compound in pharmaceutical and cosmetic applications. Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms at specific positions in the molecule allows for its differentiation from the endogenous, non-labeled compound in biological matrices. This is particularly useful in studies involving mass spectrometry, where the mass shift due to deuterium labeling enables precise quantification and tracing.

The primary rationale for using deuterated compounds like this compound in drug development is to investigate the metabolic fate of the parent drug. By replacing hydrogen with deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism at the site of deuteration. This "kinetic isotope effect" can be leveraged to understand metabolic pathways and potentially improve a drug's pharmacokinetic profile.

Isotopic Purity and Enrichment: Core Concepts

When working with isotopically labeled compounds, two key parameters are of utmost importance: isotopic purity and isotopic enrichment .

-

Isotopic Purity: This refers to the percentage of the labeled compound that is free from any non-labeled or other isotopically labeled impurities. It is a measure of the chemical purity of the deuterated compound with respect to its isotopic composition.

-

Isotopic Enrichment: This term quantifies the extent to which the abundance of a specific isotope at a particular position in a molecule has been increased above its natural abundance. For this compound, it represents the percentage of molecules that contain the desired four deuterium atoms.

High isotopic purity and enrichment are critical for the reliability and accuracy of experimental results. Low isotopic purity can introduce interferences in analytical methods, while low isotopic enrichment can reduce the sensitivity of detection and complicate data interpretation.

Quantitative Data on this compound

The quality of this compound can vary between different commercial suppliers. While obtaining a comprehensive set of certificates of analysis for direct comparison is often challenging, the following table summarizes typical specifications and available data for high-quality this compound. Researchers should always refer to the certificate of analysis provided by their specific supplier for lot-specific data.

| Parameter | Typical Specification | Available Data Example | Significance for Researchers |

| Chemical Purity | >98% | 99.77% | Ensures that observed effects are due to the labeled compound and not chemical impurities. |

| Isotopic Purity | >99% | Not explicitly stated in publicly available data | High isotopic purity minimizes interference from unlabeled D-Panthenol in analytical assays. |

| Isotopic Enrichment | >98 atom % D | Not explicitly stated in publicly available data | High enrichment is crucial for sensitivity in mass spectrometry-based quantification and tracer studies. |

| Deuterium Incorporation | Primarily d4 | Predominantly d4 with minor contributions from d0-d3 | The distribution of deuterated species affects the interpretation of mass spectrometric data. |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Methodology:

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation of ions with very small mass differences, such as those between deuterated and non-deuterated isotopologues.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for polar molecules like D-Panthenol.

-

Mass Analysis: The instrument is operated in high-resolution mode to acquire the mass spectrum of the protonated molecule, [M+H]⁺.

-

Data Analysis: The resulting spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4). The relative abundance of each peak is used to calculate the isotopic enrichment. The isotopic purity is determined by comparing the signal of the labeled compound to any potential unlabeled impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR can be used to assess isotopic enrichment.

-

¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity or absent altogether. By comparing the integration of these signals to the integration of signals from non-deuterated positions, the degree of deuterium incorporation can be estimated.

-

²H NMR: A ²H NMR spectrum will show signals only for the deuterium atoms. The presence and integration of these signals confirm the positions and relative abundance of the deuterium labels.

Experimental Workflow for Isotopic Purity and Enrichment Analysis

Caption: Workflow for the determination of isotopic purity and enrichment of this compound.

D-Panthenol Metabolic Pathway

D-Panthenol is a provitamin of Pantothenic Acid (Vitamin B5). Upon administration, it is readily converted into pantothenic acid, which is a precursor for the synthesis of Coenzyme A (CoA). CoA is a fundamental molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.

D-Panthenol to Coenzyme A Signaling Pathway

Caption: Simplified metabolic pathway from D-Panthenol to Coenzyme A.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the quality and reliability of research data. For scientists and drug development professionals, a thorough understanding of these concepts and the analytical methods used for their determination is essential. This guide provides a foundational understanding of these aspects, offering insights into the necessary quality control measures and the biological relevance of D-Panthenol. Researchers are encouraged to request and carefully review the certificates of analysis for this compound to ensure the material meets the stringent requirements of their studies.

A Technical Guide to D-Panthenol-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, properties, and analytical applications of D-Panthenol-d4, a deuterated form of D-Panthenol (Provitamin B5). This guide is intended for researchers in pharmaceuticals, cosmetology, and nutrition science who require a high-purity, isotopically labeled standard for quantitative analysis.

Commercial Availability and Supplier Information

This compound is available from several reputable commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. Researchers can procure this compound from suppliers such as GlpBio and Gentaur. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Physicochemical Properties and Specifications

This compound is the deuterium-labeled version of D-Panthenol. The primary use of deuteration is to create a stable, heavy-isotope-labeled internal standard for use in mass spectrometry-based quantitative assays.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide | PubChem |

| Synonyms | D-Panthenol D4, HY-151003S | PubChem |

| CAS Number | 2673270-00-1 | GlpBio, Gentaur |

| Molecular Formula | C₉H₁₅D₄NO₄ | ArtMolecule |

| Molecular Weight | 209.28 g/mol | PubChem |

| Appearance | Varies by supplier; typically a solid or viscous liquid | N/A |

| Solubility | Soluble in DMSO (10 mM) | Gentaur |

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of D-Panthenol or its metabolic product, pantothenic acid (Vitamin B5), in various biological matrices. Isotope dilution mass spectrometry (ID-MS) is a gold-standard analytical technique that utilizes stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Workflow for Quantification of Pantothenic Acid

The following diagram outlines a typical workflow for the quantification of pantothenic acid in a biological sample using this compound as an internal standard.

Caption: Experimental workflow for pantothenic acid quantification.

Detailed Experimental Protocol: Quantification of Pantothenic Acid in Human Serum by LC-MS/MS

This protocol is a representative example and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Pantothenic Acid (Calibrant)

-

Human Serum (Matrix)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) Cartridges (e.g., C18)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Pantothenic Acid in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions of Pantothenic Acid for the calibration curve by serial dilution of the stock solution with methanol:water (1:1, v/v).

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation:

-

To 100 µL of human serum, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate pantothenic acid from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pantothenic Acid: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized based on instrument)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized based on instrument)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both pantothenic acid and this compound.

-

Calculate the peak area ratio of pantothenic acid to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the pantothenic acid standards.

-

Determine the concentration of pantothenic acid in the serum samples from the calibration curve.

Signaling Pathway Involvement

D-Panthenol is a provitamin of pantothenic acid (Vitamin B5). In the body, D-Panthenol is readily converted to pantothenic acid, which is a crucial precursor for the biosynthesis of Coenzyme A (CoA).[2][3][4] CoA is an essential cofactor in numerous metabolic pathways, including the Krebs cycle (TCA cycle) and the metabolism of fatty acids and amino acids.

The following diagram illustrates the biosynthesis of Coenzyme A from Pantothenic Acid.

Caption: Coenzyme A biosynthesis from pantothenic acid.

This guide provides a foundational understanding of this compound for research applications. For specific experimental designs and troubleshooting, it is recommended to consult relevant scientific literature and the technical support of your chosen supplier.

References

Decoding the D-Panthenol-d4 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated compound like D-Panthenol-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the key components of a typical this compound CoA, including the analytical techniques used and the interpretation of the presented data.

Understanding the Fundamentals

This compound is a deuterated form of D-Panthenol, a provitamin of B5. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for various research applications, particularly in pharmacokinetic and metabolic studies, where it allows for the differentiation of the administered compound from its endogenous counterparts.

A Certificate of Analysis for this compound provides a comprehensive summary of its quality control testing. Each test is performed according to specific, validated methods to ensure the material meets the required specifications.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a this compound Certificate of Analysis. The specifications are based on common standards for high-purity stable-labeled compounds.

| Test Parameter | Specification | Typical Result | Methodology |

| Appearance | White to off-white solid or viscous liquid | Conforms | Visual Inspection |

| Identity (¹H NMR) | Consistent with the structure of this compound | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Enrichment (MS) | ≥ 98% Deuterium Incorporation | 99.2% | Mass Spectrometry |

| Specific Optical Rotation | +29.0° to +31.5° | +30.5° | Polarimetry |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.5% | Karl Fischer Titration |

| Limit of Aminopropanol | ≤ 1.0% | < 0.5% | Titration or HPLC |

| Residual Solvents | Meets USP <467> requirements | Conforms | Gas Chromatography |

| Elemental Impurities | Meets USP <232> requirements | Conforms | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality of this compound is assessed. Below are the protocols for the key experiments cited in the CoA.

Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound and to ensure the deuterium atoms are in the expected positions.

-

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d4.[1][2]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.

-

Interpretation: The resulting spectrum is compared to a reference spectrum of D-Panthenol and known spectral data for this compound. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the expected structure.[3][4]

-

Purity by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the percentage of this compound in the sample and to quantify any impurities.

-

Methodology:

-

Sample Preparation: A standard solution of known concentration and a sample solution of this compound are prepared in the mobile phase.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a suitable detector (e.g., UV detector at 200-220 nm) and a C18 reversed-phase column is used.[5][6][7]

-

Chromatographic Conditions:

-

Data Analysis: The chromatogram of the sample is recorded. The area of the main peak corresponding to this compound is measured and compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times and their levels are quantified.

-

Isotopic Enrichment by Mass Spectrometry (MS)

-

Objective: To determine the percentage of D-Panthenol molecules that are deuterated (isotopic enrichment) and to identify the distribution of different isotopic species (e.g., d0, d1, d2, d3, d4).

-

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used.[9] This can be coupled with a liquid chromatograph (LC-MS) to separate the analyte from any impurities before mass analysis.[9]

-

Data Acquisition: The mass spectrum is acquired. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled D-Panthenol (d0) and the deuterated this compound are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.[9]

-

Visualization of Key Processes

Diagrams can aid in understanding the workflow and chemical relationships.

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures in place to ensure the suitability of this material for research and development. By understanding the data presented and the methodologies employed, researchers can have full confidence in the identity, purity, and isotopic enrichment of the compound, which is paramount for the integrity and reproducibility of their scientific investigations.

References

- 1. chem.washington.edu [chem.washington.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Panthenol(16485-10-2) 1H NMR [m.chemicalbook.com]

- 5. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veterinarypharmacon.com [veterinarypharmacon.com]

- 9. almacgroup.com [almacgroup.com]

Mass Shift in D-Panthenol-d4: A Technical Guide for Researchers

This in-depth technical guide explores the principles and applications of mass shift in D-Panthenol-d4, a deuterated analog of D-Panthenol. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of this compound as an internal standard in quantitative mass spectrometry, complete with detailed experimental protocols and data presentation.

Introduction to Mass Shift and Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle of adding a known amount of a SIL-IS to a sample prior to analysis. The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

This compound is the deuterium-labeled analog of D-Panthenol, where four hydrogen atoms have been replaced by deuterium atoms. This results in a "mass shift"—a predictable increase in its molecular weight compared to the unlabeled D-Panthenol. Because this compound is chemically and physically almost identical to D-Panthenol, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the SIL-IS, any variations during sample preparation and analysis can be effectively normalized, leading to highly reliable quantification.

Understanding the Mass Shift of this compound

The mass shift is the fundamental property that allows for the differentiation of D-Panthenol and this compound by a mass spectrometer. The theoretical mass shift can be precisely calculated based on the monoisotopic masses of the most abundant isotopes of each element.

Table 1: Molecular Properties and Mass Shift of D-Panthenol and this compound

| Property | D-Panthenol | This compound |

| Molecular Formula | C₉H₁₉NO₄ | C₉H₁₅D₄NO₄ |

| Monoisotopic Mass | 205.1314 Da[1][2][3] | 209.1565 Da |

| Theoretical Mass Shift | - | +4.0251 Da |

The observed mass shift in a mass spectrum will correspond to this theoretical value, allowing for the selective monitoring of each compound.

Application in Quantitative Bioanalysis: A Representative LC-MS/MS Protocol

The following is a representative experimental protocol for the quantification of D-Panthenol in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is based on established methods for similar analytes and serves as a template for laboratory implementation.

Sample Preparation

-

Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

Table 2: Proposed MRM Transitions for D-Panthenol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Panthenol | 206.1 [M+H]⁺ | 76.1 | 15 |

| This compound | 210.1 [M+H]⁺ | 80.1 | 15 |

Method Validation and Expected Performance

A robust bioanalytical method using this compound should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance for such a method.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1-10 ng/mL |

| Precision (%CV) | Within ±15% (±20% at LLOQ) | < 10% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | < 10% |

| Recovery | Consistent and reproducible | 85-115% |

| Matrix Effect | Within ±15% | Minimized by SIL-IS |

Visualizing the Core Concepts

The Principle of Mass Shift in Isotope Dilution

The following diagram illustrates the fundamental concept of using a deuterated internal standard with a mass shift for quantitative analysis.

References

Solubility Profile of D-Panthenol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of D-Panthenol-d4, a deuterated form of D-Panthenol. While specific quantitative solubility data for the deuterated analog is limited, this document compiles available information and provides a comprehensive profile based on the well-documented solubility of D-Panthenol, as minor isotopic substitution is not expected to significantly alter its solubility properties.

Core Solubility Data

This compound is a viscous, hygroscopic liquid that is colorless to slightly yellow. Its solubility is a critical parameter for its application in pharmaceutical and cosmetic formulations. The following table summarizes the available quantitative and qualitative solubility data for D-Panthenol in various common solvents.

| Solvent | Solubility | Remarks |

| Water | Soluble[1], Freely Soluble[2], Easily Soluble[2][3], Readily Miscible[4], Very Water Soluble[5], ≥97.4 mg/mL | D-Panthenol is highly soluble in water across a wide range of concentrations.[1][2][3][4][5] |

| Ethanol | Freely Soluble[1][2], Easily Soluble[2][3], Readily Miscible[4], 110 mg/mL (535.93 mM)[6], ≥111.2 mg/mL | Excellent solubility is observed in ethanol, with miscibility at many ratios. Ultrasonic assistance may be needed for higher concentrations.[1][2][3][4][6] |

| Methanol | Readily Miscible[4], Soluble[3], Freely Soluble[7] | D-Panthenol dissolves readily in methanol.[3][4][7] |

| Dimethyl Sulfoxide (DMSO) | 10 mM (for this compound)[8], 33 mg/mL (160.78 mM)[6], 41 mg/mL (199.75 mM) (for DL-Panthenol)[9], ≥101.6 mg/mL | Solubility in DMSO is good, though some sources suggest warming and the use of fresh, non-hygroscopic DMSO for optimal dissolution.[6][8][9] |

| Propylene Glycol | Soluble[2][3], Readily Miscible[4] | High solubility is reported in propylene glycol.[2][3][4] |

| Glycerin | Slightly Soluble[2][3] | Limited solubility is observed in glycerin.[2][3] |

| Ether (Diethyl Ether) | Slightly Soluble[1][2][7] | D-Panthenol exhibits poor solubility in diethyl ether.[1][2][7] |

| Fats and Oils | Insoluble[1][2][3] | D-Panthenol is not soluble in fats and oils.[1][2][3] |

| Chloroform | Soluble (1:100)[2][3] | Limited solubility is reported in chloroform.[2][3] |

Experimental Protocol for Solubility Determination

The following outlines a general and robust methodology for determining the solubility of this compound in a given solvent. This protocol is based on the equilibrium solubility method, which is a standard approach in pharmaceutical sciences.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of high purity (e.g., HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

The average concentration from replicate experiments represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

- 1. oxychemicals.com.vn [oxychemicals.com.vn]

- 2. D-PANTHENOL - Ataman Kimya [atamanchemicals.com]

- 3. D-PANTHENOL - Ataman Kimya [atamanchemicals.com]

- 4. D Panthenol (Liquid) – Neneeys [neneeysbeauty.com]

- 5. soap-formula.ru [soap-formula.ru]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dexpanthenol | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gentaur.com [gentaur.com]

- 9. selleckchem.com [selleckchem.com]

Technical Guide: Physicochemical Properties of D-Panthenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of D-Panthenol-d4, a deuterated form of D-Panthenol (Provitamin B5). The incorporation of deuterium isotopes is a critical tool in drug development and metabolic research, enabling more precise tracking and analysis of molecular fate. This document outlines the molecular weight and formula of this compound, alongside the experimental protocols used for their determination.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison with its non-deuterated counterpart.

| Property | This compound | D-Panthenol |

| Molecular Formula | C₉H₁₅D₄NO₄ | C₉H₁₉NO₄[1][2][3][4] |

| Molecular Weight | 209.28 g/mol [5] | 205.25 g/mol [1][4][6][7][8] |

| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide[5] | (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide[4] |

Experimental Protocols

The determination of the molecular weight, confirmation of the chemical formula, and verification of isotopic labeling for this compound require a combination of advanced analytical techniques.[5][6]

Molecular Weight and Isotopic Enrichment Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of this compound and quantifying the degree of deuterium incorporation.[1] Depending on the volatility and polarity of the compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduction: The sample is introduced into the mass spectrometer. For LC-MS, this involves separation on a liquid chromatography column prior to ionization.[5]

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound, which generates protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is employed to accurately determine the mass of the molecular ion.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution pattern is analyzed to confirm the presence and enrichment of the four deuterium atoms.[1] The overall deuteration level is calculated by analyzing the isotopic mass distribution.[1]

Structural Confirmation and Deuterium Localization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium atoms within the this compound molecule.[5][6] While ¹H NMR shows the absence of signals at the deuterated positions, ²H (Deuterium) NMR will show signals corresponding to the labeled sites.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Compared to the spectrum of standard D-Panthenol, the signals corresponding to the protons on the C1 and C3 positions of the propanolamine side chain will be absent or significantly reduced, confirming successful deuteration at these sites.

-

²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei, providing definitive evidence of their presence and chemical environment.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit characteristic changes in their signals (e.g., splitting patterns and shifts) due to the C-D coupling.

Purity Analysis using High-Performance Liquid Chromatography (HPLC)

The chemical purity of the this compound sample is typically assessed using HPLC with UV detection.

Methodology:

-

Column and Mobile Phase Selection: A suitable HPLC column, such as a C18 column, is selected.[7] The mobile phase is optimized for the separation of D-Panthenol from any potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[7][9]

-

Standard Preparation: A standard solution of this compound with a known concentration is prepared.

-

Sample Analysis: The this compound sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.

-

Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength around 205-220 nm.[7][10]

-

Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Analytical workflow for this compound characterization.

References

- 1. DGet! An open source deuteration calculator for mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] HPLC DETERMINATION OF D-PANTHENOL AND GLYCYRRHETINIC ACID FROM A HERBAL ANTI-HERPETIC SUPPLEMENT | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of D-Panthenol in Cosmetic Formulations using D-Panthenol-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties.[1] Accurate quantification of D-Panthenol in various formulations is crucial for quality control and to ensure product efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of D-Panthenol in cosmetic creams. The use of a stable isotope-labeled internal standard, D-Panthenol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analytical Method Overview

This method employs a simple protein precipitation and liquid-liquid extraction procedure for sample cleanup, followed by reversed-phase LC-MS/MS analysis. D-Panthenol and the internal standard, this compound, are separated from matrix components and detected using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The method is validated for linearity, accuracy, and precision.

Experimental Protocols

Materials and Reagents

-

D-Panthenol analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Cosmetic cream matrix (placebo)

Standard and Sample Preparation

2.1. Standard Stock Solutions

-

Prepare a stock solution of D-Panthenol (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

2.2. Working Standard Solutions and Calibration Curve

-

Prepare a series of working standard solutions of D-Panthenol by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 10 ng/mL to 1000 ng/mL.

-

Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

-

To each D-Panthenol working standard, add the internal standard working solution in a 1:1 ratio.

2.3. Sample Preparation

-

Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 4 mL of acetonitrile to precipitate proteins and extract D-Panthenol.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile:water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

3.2. Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

3.3. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Panthenol | 206.2 | 76.1 | 15 |

| This compound | 210.2 | 80.1 | 15 |

Quantitative Data